2,3,4,6-Tetra-O-acetyl-D-mannopyranose

Catalog No.
S1538303
CAS No.
140147-37-1
M.F
C14H20O10
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose

CAS Number

140147-37-1

Product Name

2,3,4,6-Tetra-O-acetyl-D-mannopyranose

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate

Molecular Formula

C14H20O10

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13+,14?/m1/s1

InChI Key

IEOLRPPTIGNUNP-JABUTEAWSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Organic Synthesis

2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a valuable precursor for the synthesis of more complex carbohydrates. The acetyl groups can be selectively removed or modified to create desired sugar structures. This property allows researchers to synthesize complex carbohydrates such as glycosides, glycolipids, and glycopeptides for various purposes, including the study of carbohydrate-protein interactions and the development of carbohydrate-based drugs [].

Here are some examples of how 2,3,4,6-Tetra-O-acetyl-D-mannopyranose is used in organic synthesis:

  • Synthesis of Mannosides: Mannosides are a class of carbohydrates with a mannose sugar unit linked to another molecule. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose can be used as a starting material to synthesize various mannosides with potential biological applications [, ].
  • Synthesis of Glycoconjugates: Glycoconjugates are molecules that contain carbohydrates linked to other biomolecules such as proteins or lipids. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose can be used to synthesize glycoconjugates for studying cell-cell interactions and developing vaccines [, ].

Biological Studies

,3,4,6-Tetra-O-acetyl-D-mannopyranose can also be used to investigate biological processes involving carbohydrates. Due to its structural similarity to D-mannose, it can be used to study how cells recognize and interact with mannose-containing molecules.

  • Ligand for Lectins: Lectins are proteins that specifically bind to carbohydrates. 2,3,4,6-Tetra-O-acetyl-D-mannopyranose can be used as a ligand (binding molecule) to study lectin-carbohydrate interactions, which are essential for various biological processes such as cell adhesion and immune recognition [].

2,3,4,6-Tetra-O-acetyl-D-mannopyranose (Ac4Man) is a carbohydrate derivative synthesized from D-mannose, a simple sugar found in plants and some bacteria []. It is a selectively protected form of D-mannopyranose, where four hydroxyl groups (OH) at positions 2, 3, 4, and 6 are substituted with acetyl (CH3CO) groups, leaving the hydroxyl group at position 1 free [, ]. Ac4Man serves as a valuable intermediate in organic synthesis for the preparation of more complex carbohydrates with specific functionalities [, ].


Molecular Structure Analysis

Ac4Man belongs to the class of carbohydrates known as pyranoses. Its structure features a six-membered cyclic sugar ring (pyranose ring) with five carbon atoms and one oxygen atom. The four acetyl groups are attached to the hydroxyl groups on carbons 2, 3, 4, and 6, while the remaining hydroxyl group is located at position 1 [, ]. This specific arrangement of acetyl groups protects these hydroxyl groups and allows for selective modification of the remaining free hydroxyl group at position 1 for further reactions [].


Chemical Reactions Analysis

Synthesis:

Ac4Man can be synthesized from D-mannose through a series of acetylation reactions using acetic anhydride or other acetylating agents in the presence of a catalyst like pyridine [, ].

Reaction Equation:

D-Mannose + 4(CH3CO)2O (acetic anhydride) -> Ac4Man + 4CH3COOH (acetic acid) []

Other Relevant Reactions:

Ac4Man can participate in various glycosylation reactions, where the free hydroxyl group at position 1 acts as the glycosyl donor to form glycosidic bonds with acceptor molecules containing a hydroxyl group. This allows for the creation of more complex carbohydrates with desired functionalities []. Additionally, the acetyl groups can be selectively removed under specific conditions to regenerate hydroxyl groups at specific positions on the sugar ring for further modifications [].


Physical And Chemical Properties Analysis

  • Physical State: Likely a white crystalline solid at room temperature (similar to other acetylated sugars) [].
  • Melting Point: Not readily available but expected to be higher than D-mannose due to increased molecular weight and reduced hydrogen bonding potential.
  • Boiling Point: Decomposes upon heating due to the presence of acetyl groups.
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone due to the presence of acetyl groups [].
  • Stability: Relatively stable under dry conditions but can hydrolyze (decompose) in the presence of water or moisture to regenerate D-mannose and acetic acid [].

Ac4Man itself does not possess a specific mechanism of action as it's not typically used in its final form. However, its significance lies in its role as a precursor for the synthesis of more complex carbohydrates with specific functionalities. These functionalities can then dictate their interactions with other molecules or their roles in biological systems [].

XLogP3

0.1

Dates

Modify: 2023-08-15

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